Asitrocin -

Asitrocin

Catalog Number: EVT-1577968
CAS Number:
Molecular Formula: C35H64O7
Molecular Weight: 596.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Asitrocin is a natural product found in Asimina triloba with data available.
Source

Azithromycin is synthesized from erythromycin A, which is produced by the fermentation of the bacterium Saccharopolyspora erythraea. The compound was first introduced in the late 1980s and has since become one of the most widely prescribed antibiotics globally due to its efficacy and favorable pharmacokinetic properties.

Classification

Azithromycin belongs to the class of macrolide antibiotics. It is characterized by a large lactone ring and various sugar moieties that contribute to its antimicrobial activity. The compound is classified under the following categories:

  • Antibiotic
  • Macrolide
  • Bacteriostatic agent
Synthesis Analysis

Methods

The synthesis of azithromycin involves several steps, starting from erythromycin A oxime. A notable method includes a "one-pot" synthesis that simplifies the process and reduces costs. The key steps are as follows:

  1. Demethylation: Erythromycin A oxime is treated with tosyl chloride in methanol to form demethyl azithromycin.
  2. Methylation: The demethylated product undergoes methylation using formaldehyde and formic acid.
  3. Recrystallization: The final azithromycin product is obtained through recrystallization from ethanol.

This method has been optimized for safety and cost-effectiveness, yielding high-purity azithromycin suitable for pharmaceutical applications .

Technical Details

The reaction conditions typically involve controlling pH levels and temperatures to ensure high yields and purity. For instance, sodium hydroxide is used to maintain an optimal pH during reactions, while temperature control is crucial during methylation steps.

Molecular Structure Analysis

Structure

Azithromycin has a complex molecular structure characterized by a large lactone ring with multiple hydroxyl groups and a dimethylamino sugar moiety. Its chemical formula is C38H72N2O12C_{38}H_{72}N_{2}O_{12}, with a molecular weight of approximately 748.98 g/mol.

Data

  • CAS Number: 83905-01-5
  • IUPAC Name: (2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-{[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy}-2-ethyl-3,4,10-trihydroxy-13-{[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy}-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one .
Chemical Reactions Analysis

Reactions

Azithromycin undergoes various chemical reactions that can modify its structure for research and therapeutic purposes. Key reactions include:

  1. Acylation: Modification of hydroxyl groups to enhance antibacterial activity.
  2. Carbomoylation: Introduction of carbamate linkers to create hybrid molecules with improved efficacy against resistant bacteria .
  3. Hydrolysis: Breakdown under acidic or basic conditions can yield different derivatives.

Technical Details

The synthesis reactions often utilize reagents such as N,N-carbonyldiimidazole for carbamoylation and benzotriazol-1-yl-oxytripyrrolidinophosphonium-hexafluorophosphate for peptide coupling reactions in hybrid molecule synthesis .

Mechanism of Action

Process

Azithromycin exerts its antibacterial effects primarily by binding to the 50S ribosomal subunit of bacteria. This binding inhibits protein synthesis by blocking the translocation step in translation.

Data

Studies have shown that azithromycin's binding affinity allows it to effectively disrupt bacterial growth even at low concentrations. Its unique mechanism also includes anti-inflammatory properties that contribute to its effectiveness in treating respiratory infections .

Physical and Chemical Properties Analysis

Physical Properties

Azithromycin appears as a white to off-white powder with a melting point around 100–105 degrees Celsius. It is soluble in methanol and slightly soluble in water.

Chemical Properties

  • pH: Typically ranges between 4–7 in solution.
  • Stability: Stable under normal storage conditions but sensitive to light and moisture.

The compound exhibits good stability at room temperature but should be stored away from direct sunlight to prevent degradation .

Applications

Scientific Uses

Azithromycin is widely used in clinical settings for:

  1. Treatment of Infections: Effective against respiratory tract infections like pneumonia and bronchitis.
  2. Sexually Transmitted Infections: Used as a first-line treatment for chlamydia and gonorrhea.
  3. Hybrid Molecule Development: Research into hybrid compounds combining azithromycin with other antibiotics aims to combat antibiotic resistance effectively .
Introduction to Azithromycin

Historical Development and Discovery

The discovery narrative of azithromycin centers on Croatian pharmaceutical innovation during the late 20th century. In 1980, scientists at PLIVA Research Institute in Zagreb—Dr. Slobodan Đokić, Gabrijela Kobrehel, Gorjana Lazarevski, and Zrinka Tamburašev—synthesized a novel erythromycin derivative through strategic molecular redesign. Their pioneering work involved a four-step chemical transformation of erythromycin A: (1) oximation, (2) Beckmann rearrangement using aromatic sulfonyl chlorides, (3) reduction of the resulting iminoether, and (4) methylation of the incorporated nitrogen atom. This process yielded the first 15-membered ring macrolide containing nitrogen, initially designated as 9-deoxo-9a-aza-9a-methyl-homoerythromycin A [1] [6].

The compound's exceptional tissue distribution properties and extended half-life immediately signaled its therapeutic potential. PLIVA secured Yugoslav patent protection in 1981 before pursuing international patents, including U.S. Patent No. 4,474,768 in 1984. Pfizer scientists subsequently discovered PLIVA's patent during database screening, leading to a landmark licensing agreement in 1986. Under this arrangement, Pfizer obtained global marketing rights (excluding Central and Eastern Europe) and commercialized the drug as Zithromax®, while PLIVA retained regional rights under the brand name Sumamed®. This partnership became a paradigm of technology transfer, earning PLIVA researchers and Pfizer the American Chemical Society's "Heroes of Chemistry" award in 2000. The World Intellectual Property Organization (WIPO) subsequently featured this case as a model of strategic intellectual property management in the pharmaceutical sector [1] [6].

Table 1: Key Milestones in Azithromycin Development

YearEventSignificance
1980Synthesis by PLIVA researchersDiscovery of first azalide antibiotic
1981Yugoslav patent applicationInitial intellectual property protection
1986Pfizer licensing agreementGlobal commercialization pathway
1988Sumamed® launch (PLIVA)Regional availability in Eastern Europe
1991Zithromax® approval (FDA)U.S. market entry
2000Heroes of Chemistry AwardRecognition of discovery team
2006Patent expirationGeneric market expansion

Classification Within Macrolide/Azalide Antibiotics

Azithromycin's classification as an azalide reflects its distinct chemical architecture within the broader macrolide family. While traditional 14-membered macrolides like erythromycin contain exclusively carbon-based lactone rings, azithromycin features a 15-membered lactone ring incorporating a methyl-substituted nitrogen atom at position 9a. This nitrogen insertion fundamentally alters the molecule's physicochemical behavior, conferring enhanced acid stability and superior tissue penetration compared to erythromycin. Unlike clarithromycin (a 14-membered macrolide), azithromycin lacks the cladinose sugar, instead retaining desosamine and incorporating an α-L-ribofuranose moiety [3] [10].

The compound's mechanism of action involves reversible binding to the 50S ribosomal subunit, specifically interacting with domain V of the 23S rRNA. This interaction occurs primarily at nucleotides A2058 and A2059 (E. coli numbering), sterically blocking the peptide exit tunnel and inhibiting protein synthesis. Azithromycin exhibits concentration-dependent bactericidal activity against susceptible pathogens like Streptococcus pneumoniae and Haemophilus influenzae, though it remains bacteriostatic against many other organisms. A distinctive two-step ribosomal inhibition process has been proposed: initial inhibition of protein synthesis followed by irreversible ribosome binding, potentially explaining its prolonged post-antibiotic effect [4] [10].

Beyond antimicrobial activity, azithromycin demonstrates significant immunomodulatory properties including suppression of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α), inhibition of neutrophil infiltration, and modulation of macrophage function. These effects stem from interactions with intracellular signaling pathways such as NF-κB and MAPK cascades, making it therapeutically relevant in chronic inflammatory airway diseases like cystic fibrosis and diffuse panbronchiolitis [8] [10].

Table 2: Structural and Functional Comparison of Macrolides/Azalides

PropertyErythromycinClarithromycinAzithromycin
Ring structure14-membered lactone14-membered lactone15-membered azalide
Key modificationsNone6-O-methylation9a-methylated nitrogen insertion
Acid stabilityLowModerateHigh
Tissue half-life~2 hours~5 hours~68 hours
Primary mechanismProtein synthesis inhibitionProtein synthesis inhibitionProtein synthesis inhibition + immunomodulation
Resistance profileInducible MLSᴮInducible MLSᴮMefA/Msr efflux, ribosomal mutations

Global Prevalence in Antimicrobial Therapy

Azithromycin maintains substantial clinical utilization worldwide despite emerging resistance concerns. Post-approval, Pfizer's Zithromax® achieved peak annual sales exceeding $2 billion USD in 2005, establishing itself among the most prescribed antibiotics globally. Its inclusion in WHO Essential Medicines Lists (EML) since 2007 cemented its status in public health programs, particularly for sexually transmitted infections, pediatric pneumonia, and trachoma control. Consumption analyses reveal striking geographic patterns: European Union databases (2012-2021) identified azithromycin among the top five most prescribed antibiotics in France, Germany, Spain, the Netherlands, and the United Kingdom. In India, it accounted for approximately 24% of total antibiotic consumption during 2021, reflecting extensive outpatient use [2] [5] [7].

The COVID-19 pandemic profoundly impacted azithromycin utilization patterns. Despite limited evidence for antiviral efficacy against SARS-CoV-2, early therapeutic protocols incorporated azithromycin in combination regimens, leading to an estimated 38 million excess doses administered in India alone. This widespread misuse coincided with measurable increases in resistance prevalence. A 2025 analysis of Indian clinical isolates revealed a 22% azithromycin resistance rate among pathogenic bacteria, representing a significant increase from pre-pandemic levels. Similarly, Kenyan surveillance documented resistance increases from 6.3% to 40.4% in key respiratory pathogens following widespread COVID-19-era usage [5] [7] [9].

Regulatory agencies have responded with evidence-based restrictions to preserve clinical utility. The European Medicines Agency (EMA), following a comprehensive 2023-2025 review, mandated removal of several indications including moderate acne vulgaris, Helicobacter pylori eradication, and asthma exacerbation prevention due to unsubstantiated efficacy. New class-wide warnings now emphasize antimicrobial stewardship principles, requiring assessment of local resistance patterns before prescribing. These measures reflect global recognition that azithromycin's WHO AWaRe "Watch" classification necessitates prudent usage to mitigate resistance amplification [2] [7].

Table 3: Global Resistance Epidemiology and Consumption Patterns

RegionPrevalence of ResistanceConsumption TrendKey Drivers
European Union21-33% (S. pneumoniae)Top 5 most prescribed (2021)Community respiratory infections
India22% (clinical isolates)24% of total antibiotics (2021)Self-medication during COVID-19
United States38.2% (S. pyogenes)>8 million prescriptions (2022)STI guidelines, outpatient pneumonia
Sub-Saharan Africa30.9-32.1% post-MDAExpanding mass drug administrationChild mortality reduction programs
Latin America18-27% (H. influenzae)Moderate increaseOver-the-counter availability

Properties

Product Name

Asitrocin

IUPAC Name

(2S)-2-methyl-4-[(2R,10R,13S)-2,10,13-trihydroxy-13-[(2R,5R)-5-[(1R)-1-hydroxytridecyl]oxolan-2-yl]tridecyl]-2H-furan-5-one

Molecular Formula

C35H64O7

Molecular Weight

596.9 g/mol

InChI

InChI=1S/C35H64O7/c1-3-4-5-6-7-8-9-10-14-17-20-31(38)33-23-24-34(42-33)32(39)22-21-29(36)18-15-12-11-13-16-19-30(37)26-28-25-27(2)41-35(28)40/h25,27,29-34,36-39H,3-24,26H2,1-2H3/t27-,29+,30+,31+,32-,33+,34+/m0/s1

InChI Key

DRFBUADSYRWIKE-HOSDBOMYSA-N

Synonyms

asitrocin

Canonical SMILES

CCCCCCCCCCCCC(C1CCC(O1)C(CCC(CCCCCCCC(CC2=CC(OC2=O)C)O)O)O)O

Isomeric SMILES

CCCCCCCCCCCC[C@H]([C@H]1CC[C@@H](O1)[C@H](CC[C@@H](CCCCCCC[C@H](CC2=C[C@@H](OC2=O)C)O)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.